molecular formula C19H22Cl3N3O3 B14858963 1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride

1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride

Cat. No.: B14858963
M. Wt: 446.8 g/mol
InChI Key: PRFMOYHSPLSDRV-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a dihydropyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorophenyl intermediate.

    Introduction of the morpholine group: The dichlorophenyl intermediate is then reacted with morpholine under basic conditions to introduce the morpholine group.

    Cyclization to form the dihydropyridine core: The resulting compound undergoes cyclization with an appropriate reagent to form the dihydropyridine core.

    Final coupling and hydrochloride formation: The final step involves coupling the dihydropyridine intermediate with a carboxamide derivative, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-dichlorophenyl)methyl][1-(pyridin-3-yl)ethyl]amine
  • [(2,6-dichlorophenyl)methyl][1-(pyridin-4-yl)ethyl]amine

Uniqueness

1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22Cl3N3O3

Molecular Weight

446.8 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H21Cl2N3O3.ClH/c20-16-4-1-5-17(21)15(16)13-24-7-2-3-14(19(24)26)18(25)22-6-8-23-9-11-27-12-10-23;/h1-5,7H,6,8-13H2,(H,22,25);1H

InChI Key

PRFMOYHSPLSDRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl.Cl

Origin of Product

United States

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